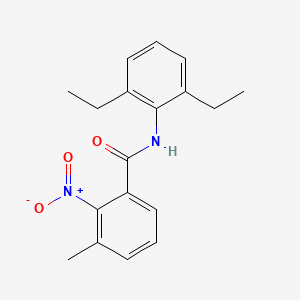
2-(1,3-benzodioxol-5-yloxy)-N-(3-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzodioxol-5-yloxy)-N-(3-methoxyphenyl)acetamide, also known as MDMA or Ecstasy, is a psychoactive drug that has been widely used for recreational purposes. However, it has also gained attention as a potential therapeutic agent due to its effects on mood, anxiety, and social behavior. In
Mécanisme D'action
2-(1,3-benzodioxol-5-yloxy)-N-(3-methoxyphenyl)acetamide acts on multiple neurotransmitter systems in the brain, including serotonin, dopamine, and norepinephrine. It increases the release of serotonin, which is associated with mood regulation, social behavior, and empathy. It also increases the release of dopamine, which is associated with reward and pleasure. These effects contribute to the euphoric and empathogenic effects of 2-(1,3-benzodioxol-5-yloxy)-N-(3-methoxyphenyl)acetamide.
Biochemical and Physiological Effects:
2-(1,3-benzodioxol-5-yloxy)-N-(3-methoxyphenyl)acetamide can have both acute and long-term effects on the brain and body. Acute effects include increased heart rate, blood pressure, and body temperature, as well as feelings of euphoria, empathy, and sociability. Long-term effects may include changes in brain structure and function, as well as potential neurotoxicity and cognitive impairment. However, the extent and duration of these effects are not fully understood and require further research.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1,3-benzodioxol-5-yloxy)-N-(3-methoxyphenyl)acetamide has advantages and limitations for use in laboratory experiments. Its effects on neurotransmitter systems make it a useful tool for studying the neurobiology of mood, social behavior, and addiction. However, its potential neurotoxicity and cognitive impairment must be taken into consideration when designing experiments, and proper safety protocols must be followed.
Orientations Futures
Future research on 2-(1,3-benzodioxol-5-yloxy)-N-(3-methoxyphenyl)acetamide should focus on further understanding its therapeutic potential, as well as its potential risks and limitations. This includes studying its effects on different mental health conditions, as well as its long-term effects on brain structure and function. Additionally, research should explore alternative synthesis methods that are safer and more sustainable, as well as the development of new therapeutic agents based on the structure and mechanism of 2-(1,3-benzodioxol-5-yloxy)-N-(3-methoxyphenyl)acetamide.
Conclusion:
2-(1,3-benzodioxol-5-yloxy)-N-(3-methoxyphenyl)acetamide is a psychoactive drug with potential therapeutic effects on mental health conditions, including PTSD, anxiety, and depression. Its mechanism of action on neurotransmitter systems in the brain contributes to its euphoric and empathogenic effects. However, its potential risks and limitations must be taken into consideration when studying its effects in laboratory experiments. Further research is needed to fully understand the therapeutic potential of 2-(1,3-benzodioxol-5-yloxy)-N-(3-methoxyphenyl)acetamide and to explore alternative synthesis methods and new therapeutic agents based on its structure and mechanism.
Méthodes De Synthèse
2-(1,3-benzodioxol-5-yloxy)-N-(3-methoxyphenyl)acetamide can be synthesized through a multi-step process involving the reaction of safrole with hydrobromic acid to form 3,4-methylenedioxyphenyl-2-propanone (MDP2P). MDP2P is then reduced with aluminum amalgam and hydrochloric acid to form 2-(1,3-benzodioxol-5-yloxy)-N-(3-methoxyphenyl)acetamide. This process requires specialized equipment and is illegal in most countries.
Applications De Recherche Scientifique
2-(1,3-benzodioxol-5-yloxy)-N-(3-methoxyphenyl)acetamide has been studied for its potential therapeutic effects in treating various mental health conditions, including post-traumatic stress disorder (PTSD), anxiety, and depression. It has also been used in couples therapy to improve communication and intimacy. 2-(1,3-benzodioxol-5-yloxy)-N-(3-methoxyphenyl)acetamide has shown promise in reducing symptoms of PTSD and anxiety in clinical trials, but further research is needed to fully understand its therapeutic potential.
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-19-12-4-2-3-11(7-12)17-16(18)9-20-13-5-6-14-15(8-13)22-10-21-14/h2-8H,9-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWSAXIISISIFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)COC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dimethoxyphenyl)-N'-[1-(2,5-dimethyl-3-thienyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B5843822.png)


![N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5843842.png)


![2-[(carboxymethyl)thio]-5-iodobenzoic acid](/img/structure/B5843875.png)


![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-methylphenyl)propanamide](/img/structure/B5843900.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)hydrazino]-N-[1-(4-methoxyphenyl)ethyl]-2-oxoacetamide](/img/structure/B5843901.png)
![3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N'-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxybenzylidene}propanohydrazide](/img/structure/B5843912.png)

![3-isobutoxy-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5843939.png)